molecular formula C10H13N3 B063127 N-ethyl-1-methylbenzimidazol-5-amine CAS No. 190843-75-5

N-ethyl-1-methylbenzimidazol-5-amine

Cat. No.: B063127
CAS No.: 190843-75-5
M. Wt: 175.23 g/mol
InChI Key: LWZBOEIPEHXCIG-UHFFFAOYSA-N
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Description

N-ethyl-1-methylbenzimidazol-5-amine is a strategically functionalized benzimidazole derivative of significant interest in medicinal chemistry and pharmacological research. This compound serves as a versatile chemical scaffold and key intermediate in the synthesis of more complex molecules, particularly those targeting protein kinases and G-protein-coupled receptors (GPCRs). Its core structure, featuring the benzimidazole ring system substituted with an ethyl group on the ring nitrogen and an amine at the 5-position, is a privileged pharmacophore known for its ability to interact with diverse biological targets.

Properties

CAS No.

190843-75-5

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

N-ethyl-1-methylbenzimidazol-5-amine

InChI

InChI=1S/C10H13N3/c1-3-11-8-4-5-10-9(6-8)12-7-13(10)2/h4-7,11H,3H2,1-2H3

InChI Key

LWZBOEIPEHXCIG-UHFFFAOYSA-N

SMILES

CCNC1=CC2=C(C=C1)N(C=N2)C

Canonical SMILES

CCNC1=CC2=C(C=C1)N(C=N2)C

Synonyms

1H-Benzimidazol-5-amine,N-ethyl-1-methyl-(9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with ethyl isocyanate, followed by methylation at the nitrogen atom. The reaction conditions often include the use of a solvent such as ethanol or dimethyl sulfoxide (DMSO) and a catalyst like sodium ethoxide. The reaction is usually carried out under reflux conditions to ensure complete cyclization and methylation.

Industrial Production Methods

In an industrial setting, the production of N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of N-ethyl-1-methyl-1H-benzo[d]imidazol-5-one.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), converting the compound into its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles like sodium azide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, sodium azide (NaN3)

Major Products Formed

    Oxidation: N-ethyl-1-methyl-1H-benzo[d]imidazol-5-one

    Reduction: Corresponding amine derivatives

    Substitution: Various substituted imidazole derivatives

Scientific Research Applications

N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the development of novel materials with specific properties.

    Biology: The compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Due to its biological activity, N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine is being investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: The compound is used in the development of dyes and pigments due to its stable chemical structure and ability to form colored complexes.

Mechanism of Action

The mechanism of action of N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may act as an inhibitor of certain kinases, blocking the phosphorylation of target proteins and thereby modulating cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-ethyl-1-methylbenzimidazol-5-amine (hypothetical data inferred from analogs) with similar benzimidazole and imidazole derivatives:

Compound Molecular Formula Substituents Molecular Weight Key Properties
This compound* C₁₀H₁₃N₃ N1-Ethyl, C1-Methyl, C5-Amine 175.23 g/mol Hypothetical: Enhanced lipophilicity due to ethyl group; potential bioavailability
1-Methyl-4-nitro-1H-imidazol-5-amine C₄H₆N₄O₂ N1-Methyl, C4-Nitro, C5-Amine 142.12 g/mol Nitro group increases reactivity; used in coordination chemistry
N,1-Dimethyl-5-nitrobenzimidazol-2-amine C₉H₁₀N₄O₂ N1-Methyl, C5-Nitro, C2-Amine 206.20 g/mol Nitro group enhances electron-withdrawing effects; potential antimicrobial activity
N-[2-(1H-imidazol-5-yl)ethyl]-1H-benzimidazol-2-amine C₁₂H₁₃N₅ C2-Amine, imidazole-ethyl linkage 239.28 g/mol Dual heterocyclic system; possible kinase inhibition

Key Differences and Trends

Substituent Effects: Ethyl vs. Nitro vs. Amine Groups: Nitro substituents improve oxidative stability but may increase toxicity, whereas amine groups facilitate hydrogen bonding in drug-receptor interactions .

Synthetic Complexity :

  • Nitro-containing derivatives require controlled reduction steps, increasing synthesis time and cost .
  • Ethyl-substituted compounds may involve fewer steps compared to multi-heterocyclic systems (e.g., imidazole-benzimidazole hybrids) .

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